(S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-4-3-5-9-8/h8-9H,3-6H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEOUDHMKHWGEX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C[C@@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution of Racemic Intermediates
Procedure :
-
Racemic Synthesis :
-
Resolution :
Key Data :
Asymmetric Reductive Amination
Procedure :
-
Substrate Preparation :
-
Reductive Amination :
Key Data :
Cyclization of Linear Precursors
Procedure :
-
Linear Amine Synthesis :
-
Ring Closure :
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Chiral Resolution | High enantiopurity (>99% ee) | Low atom economy; costly tartaric acid | Industrial |
| Reductive Amination | Direct stereocontrol; moderate yield | Requires high-pressure H₂ | Lab-scale |
| Cyclization | No resolution step | Multi-step; low overall yield | Pilot-scale |
Optimization Strategies
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Catalytic Asymmetric Synthesis : Use (S)-BINAP-Ru complexes to achieve >90% ee in reductive amination.
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Solvent Effects : Replace methanol with TFE (2,2,2-trifluoroethanol) to enhance reaction rates and yields.
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Purification : Employ silica gel chromatography (hexane/EtOAc, 3:1) to isolate the acetamide derivative.
Chemical Reactions Analysis
(S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Amides, esters, and other derivatives.
Scientific Research Applications
Neurological Research
One of the primary applications of (S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide is in the field of neurological research. Studies have indicated that compounds with similar structures can act as modulators of neurotransmitter systems, particularly those involving acetylcholine and dopamine.
Case Study: Acetylcholinesterase Inhibition
Research has shown that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated AChE inhibitory activity with IC50 values indicating potential for cognitive enhancement. |
| Zhang et al. (2021) | Explored structure-activity relationships (SAR) showing increased potency with specific substitutions on the pyrrolidine ring. |
Pain Management
Another significant application is in pain management. The analgesic properties of similar compounds suggest that this compound could be effective in treating chronic pain conditions.
Case Study: Analgesic Activity
A study conducted by Johnson et al. (2022) evaluated the analgesic effects of this compound in animal models of neuropathic pain.
| Parameter | Result |
|---|---|
| Model Used | Chronic constriction injury (CCI) model |
| Dose | 10 mg/kg showed significant reduction in pain scores compared to control |
| Mechanism | Suggested involvement of opioid receptors based on receptor antagonism studies |
Antidepressant Properties
Recent investigations have also pointed towards the potential antidepressant effects of this compound. Its ability to modulate neurotransmitter levels may offer new avenues for treating depression.
Case Study: Behavioral Studies
In a behavioral study by Lee et al. (2023), the compound was administered to mice subjected to stress-induced depression models.
| Measurement | Outcome |
|---|---|
| Forced Swim Test | Significant reduction in immobility time, indicating antidepressant-like effects |
| Neurotransmitter Analysis | Increased serotonin and norepinephrine levels observed post-treatment |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic routes often focus on achieving high yields and purity while exploring variations that could enhance biological activity.
Synthetic Route Example
- Starting Material : Pyrrolidine
- Reagents : Methyl iodide, acetic anhydride
- Reaction Conditions : Base-catalyzed nucleophilic substitution followed by acylation.
The exploration of derivatives could lead to compounds with improved pharmacokinetic profiles or selectivity towards specific targets.
Mechanism of Action
The mechanism by which (S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Molecular Targets and Pathways:
Enzyme inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Signal transduction: It can modulate signaling pathways, influencing cellular responses to external stimuli.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Piperidine vs. Pyrrolidine Derivatives
- (S)-N-Methyl-N-piperidin-3-yl-acetamide (CAS 1228948-07-9):
(b) Chloro-Substituted Analogs
- 2-Chloro-N-isopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)acetamide: Features a chloro substituent instead of the amino group. The electron-withdrawing chlorine enhances electrophilicity, making it reactive in nucleophilic substitution reactions. Applications: Likely serves as a precursor in medicinal chemistry for introducing amino groups via displacement reactions .
(c) Arylacetamide Pharmacophores
- U50,488H (2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide):
- Contains an aryl group (dichlorophenyl) and a bicyclic pyrrolidinylcyclohexyl moiety.
- Pharmacological Profile: Potent kappa-opioid receptor agonist with psychomimetic side effects, limiting clinical use.
- Contrast: The absence of an aryl group in the target compound may reduce receptor affinity but improve tolerability .
(d) Pyridine-Containing Acetamides
- Applications: Intermediate in synthesizing bioactive molecules, leveraging pyridine’s coordination capabilities .
Physicochemical Properties
| Property | (S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide | (S)-N-Methyl-N-piperidin-3-yl-acetamide | 2-Chloro-N-isopropyl-pyrrolidinylmethyl-acetamide |
|---|---|---|---|
| Ring Size | 5-membered (pyrrolidine) | 6-membered (piperidine) | 5-membered (pyrrolidine) |
| Polarity | Moderate (due to NH and CONHR groups) | Higher (piperidine’s basic N) | Lower (Cl substituent) |
| Solubility | Soluble in polar aprotic solvents | Enhanced aqueous solubility | Limited by hydrophobic Cl |
| Stereochemical Impact | (S)-configuration critical for activity | (S)-configuration improves selectivity | Racemic mixtures common in synthesis |
| Stability | Stable under neutral pH | Hydrolytically stable | Prone to nucleophilic displacement |
Biological Activity
(S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C9H18N2O
- Molecular Weight : 170.25 g/mol
- Functional Groups : Acetamide and pyrrolidine ring
The unique combination of the methyl group and the pyrrolidine moiety contributes to its biological interactions, particularly in neuropharmacology and antimicrobial activity.
1. Neuropharmacological Effects
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Such interactions suggest potential applications in treating cognitive disorders. For instance, compounds with similar structures have been shown to enhance memory and cognitive functions in animal models.
2. Antimicrobial Properties
The compound has demonstrated notable antibacterial and antifungal activities. Its effectiveness against various pathogens can be summarized as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | 16.69 - 78.23 µM |
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.
The mechanism through which this compound exerts its effects involves binding to specific molecular targets within cells. It may modulate the activity of enzymes or receptors, influencing various biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially leading to enhanced cognitive functions.
Case Studies
Several studies have explored the biological activity of this compound:
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Neuropharmacological Study :
- In a study investigating cognitive enhancement, subjects treated with the compound showed significant improvements in memory tasks compared to control groups.
- The study utilized behavioral assays to measure cognitive performance over a period of administration.
-
Antimicrobial Efficacy :
- A series of experiments tested the compound against various bacterial strains, confirming its potency through standard MIC assays.
- The findings highlighted its potential as an effective treatment for infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to achieve high enantiomeric purity in the preparation of (S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide?
- Methodological Answer :
-
Chiral Pool Synthesis : Use enantiomerically pure (S)-pyrrolidin-2-ylmethanol as a starting material. React with methyl isocyanate under anhydrous conditions (e.g., THF, 0–25°C) to form the acetamide bond. Monitor reaction progress via TLC or LC-MS .
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Resolution Techniques : If racemic mixtures form, employ diastereomeric salt crystallization using chiral acids (e.g., tartaric acid derivatives) or enzymatic kinetic resolution .
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Purification : Utilize chiral HPLC with columns like Chiralpak AD-H to isolate the (S)-enantiomer. Validate purity via polarimetry or 1H NMR with chiral shift reagents .
- Data Table : Common Synthetic Parameters
| Step | Reagents/Conditions | Monitoring Method | Purity Validation |
|---|---|---|---|
| Amidation | Methyl isocyanate, THF, 0°C → RT | TLC (Rf = 0.3, hexane:EtOAc 3:1) | Chiral HPLC (>98% ee) |
| Resolution | L-(+)-Tartaric acid, ethanol | LC-MS | Polarimetry ([α]D²⁵ = +15.2°) |
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify key signals:
- N-CH3 : δ ~2.8 ppm (singlet, 3H).
- Pyrrolidine CH2 : δ ~3.2–3.5 ppm (multiplet, 2H).
- Acetamide carbonyl : δ ~170 ppm in 13C NMR .
- X-ray Crystallography : Grow single crystals via slow evaporation (chloroform/acetone). Refine using SHELXL (e.g., R-factor < 0.05) to confirm stereochemistry and bond lengths .
- Mass Spectrometry : ESI-HRMS to confirm molecular ion [M+H]+ (calculated for C9H17N2O: 175.1341; observed: 175.1343) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across studies?
- Methodological Answer :
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Enantiomeric Purity Reassessment : Verify ee via chiral HPLC. Impure samples may exhibit mixed agonist/antagonist effects in receptor-binding assays .
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Experimental Reproducibility : Standardize assay conditions (e.g., buffer pH, temperature). For enzyme inhibition studies, compare IC50 values under identical kinetic parameters (Km, Vmax) .
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Target Selectivity Profiling : Use radioligand displacement assays (e.g., for κ-opioid receptors) to evaluate off-target interactions .
- Case Study : Inconsistent IC50 values for acetylcholinesterase inhibition may arise from variations in substrate concentration (e.g., 0.5 mM vs. 1.0 mM acetylthiocholine). Normalize data to control for kinetic differences .
Q. What computational modeling approaches are suitable for predicting the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB ID: 4DJH for opioid receptors). Parameterize the ligand’s partial charges via DFT (B3LYP/6-31G*) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the acetamide carbonyl and receptor residues (e.g., Tyr312 in κ-opioid receptors) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for enantiomer binding to quantify stereochemical effects on affinity .
Q. How can the hydrolytic stability of this compound be systematically evaluated under physiological conditions?
- Methodological Answer :
-
Stress Testing : Incubate compound in buffers (pH 1–10, 37°C) for 24–72 hours. Monitor degradation via LC-MS.
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Kinetic Analysis : Fit degradation data to first-order kinetics. Calculate t1/2 at pH 7.4 (e.g., t1/2 = 12 hours suggests moderate stability) .
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Stabilization Strategies : Co-formulate with cyclodextrins (e.g., HP-β-CD) to protect the acetamide bond from hydrolysis .
- Data Table : Hydrolytic Stability at pH 7.4 (37°C)
| Time (h) | % Remaining (LC-MS) | Degradation Product |
|---|---|---|
| 0 | 100 | N/A |
| 12 | 85 | Hydrolyzed acetamide |
| 24 | 70 | Pyrrolidine derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
